4-(3-Bromopropyl)benzonitrile
Overview
Description
4-(3-Bromopropyl)benzonitrile: is an organic compound with the molecular formula C10H10BrN It is a derivative of benzonitrile, where a bromopropyl group is attached to the fourth position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromopropyl)benzonitrile typically involves the bromination of 4-propylbenzonitrile. One common method includes the reaction of 4-propylbenzonitrile with bromine in the presence of a suitable catalyst, such as iron(III) bromide, under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure selective bromination at the propyl group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can also be employed to minimize environmental impact and improve process efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Bromopropyl)benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzonitriles.
Oxidation: The propyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Scientific Research Applications
4-(3-Bromopropyl)benzonitrile has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It can be used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting specific biological pathways.
Chemical Biology: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 4-(3-Bromopropyl)benzonitrile depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the propyl group is converted to a carboxylic acid or aldehyde through the addition of oxygen atoms. In reduction reactions, the nitrile group is converted to a primary amine through the addition of hydrogen atoms.
Comparison with Similar Compounds
4-Bromo-3-formylbenzonitrile: This compound has a formyl group instead of a propyl group, leading to different reactivity and applications.
4-(3-Chloropropyl)benzonitrile: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity in nucleophilic substitution reactions.
4-(3-Iodopropyl)benzonitrile: Similar structure but with an iodine atom, which is more reactive in nucleophilic substitution reactions compared to bromine.
Uniqueness: 4-(3-Bromopropyl)benzonitrile is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions where the bromine atom can be selectively replaced by various nucleophiles. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds.
Properties
IUPAC Name |
4-(3-bromopropyl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6H,1-2,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQHPAQTFSHMPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCBr)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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